Nickel(II) chloride hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Trace Elements - Nickel - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

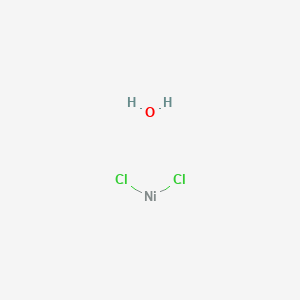

dichloronickel;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGYAQHDNDUIIQ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ni]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2NiO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101333942 | |

| Record name | Nickel(II) chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7791-20-0, 69098-15-3 | |

| Record name | Nickel chloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel(II) chloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101333942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Nickel(II) Chloride Hydrate from Nickel Oxide

This in-depth guide provides a comprehensive overview of the synthesis of nickel(II) chloride hydrate from nickel oxide, tailored for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of steps to offer a thorough understanding of the underlying chemical principles, practical considerations for ensuring high purity, and robust safety protocols.

Introduction: Significance and Synthetic Strategy

Nickel(II) chloride (NiCl₂) is a pivotal inorganic compound with wide-ranging applications, serving as a crucial precursor in the synthesis of nickel catalysts, as a component in electroplating baths, and as an ammonia absorbent in industrial gas masks.[1] The hydrated form, most commonly nickel(II) chloride hexahydrate (NiCl₂·6H₂O), is the most frequently utilized variant in laboratory and industrial settings due to its stability and high solubility in water and ethanol.[2]

The synthesis of this compound from nickel(II) oxide (NiO) represents a common and efficient laboratory and industrial method.[3][4] This acid-base reaction offers a straightforward route to a high-purity product, avoiding the handling of more hazardous reagents. This guide will elucidate the chemical theory, provide a detailed experimental protocol, and discuss methods for purification and characterization.

Reaction Chemistry: Mechanism, Thermodynamics, and Kinetics

The synthesis is predicated on the reaction of a basic metal oxide (nickel oxide) with a strong acid (hydrochloric acid) to form a salt (nickel chloride) and water.

The balanced chemical equation is:

NiO(s) + 2HCl(aq) → NiCl₂(aq) + H₂O(l)[5]

This is a double displacement reaction. The nickel(II) ion (Ni²⁺) from the nickel oxide combines with the chloride ions (Cl⁻) from the hydrochloric acid, while the oxide ion (O²⁻) from the nickel oxide reacts with the hydrogen ions (H⁺) from the hydrochloric acid to form water.

Thermodynamics and Kinetics:

The reaction is thermodynamically favorable, with studies on the hydrochloric acid leaching of nickel from ores indicating that the dissolution of nickel-containing minerals is driven by highly negative Gibbs free energy (ΔG) values.[6] The reaction is exothermic, releasing heat.

The kinetics of the reaction are influenced by several factors:

-

Temperature: Increasing the temperature significantly enhances the reaction rate. Studies have shown that complete dissolution of NiO in 2M HCl can be achieved in 30 minutes at 80°C.[1]

-

Concentration of Hydrochloric Acid: A higher concentration of HCl leads to a faster reaction rate.

-

Particle Size of Nickel Oxide: A smaller particle size of the nickel oxide powder increases the surface area available for reaction, thus accelerating the dissolution.

-

Stirring: Agitation ensures efficient contact between the reactants and prevents the formation of a passivating layer of product on the surface of the NiO particles.

Materials and Equipment

Reagents and Materials

| Material | Grade | Supplier | Notes |

| Nickel(II) Oxide (NiO) | Reagent Grade | Major Chemical Supplier | Green or black powder. |

| Hydrochloric Acid (HCl) | 37% (concentrated) | Major Chemical Supplier | Corrosive and fuming liquid. |

| Deionized Water | High Purity | In-house or Commercial | For rinsing and solution preparation. |

| Acetone | Reagent Grade | Major Chemical Supplier | For washing the final product. |

Equipment

-

Magnetic stirrer with heating capabilities

-

Glass beakers (appropriate sizes)

-

Graduated cylinders

-

Glass stirring rod

-

Fume hood

-

Buchner funnel and flask

-

Filter paper

-

Watch glass

-

Drying oven or desiccator

Experimental Protocol

This protocol outlines the synthesis of nickel(II) chloride hexahydrate from nickel oxide.

Caption: Experimental workflow for the synthesis of Nickel(II) Chloride Hexahydrate.

Step-by-Step Methodology:

-

Safety First: All procedures involving concentrated hydrochloric acid must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Stoichiometric Calculation:

-

Determine the desired amount of nickel(II) chloride hexahydrate (molar mass: 237.69 g/mol ).[4]

-

Based on the 1:1 molar ratio with nickel oxide (molar mass: 74.69 g/mol ), calculate the required mass of NiO.

-

Calculate the required volume of concentrated hydrochloric acid (37% w/w, density ~1.18 g/mL), ensuring a slight excess (e.g., 10-20%) to drive the reaction to completion.

-

-

Reaction:

-

Place the calculated amount of nickel(II) oxide powder into a glass beaker.

-

Under continuous stirring with a magnetic stir bar, slowly and carefully add the concentrated hydrochloric acid to the beaker containing the NiO. The reaction is exothermic and will generate heat.

-

Once the initial effervescence subsides, gently heat the mixture to approximately 60-80°C on a hotplate stirrer.[1]

-

Continue heating and stirring until all the black or green nickel oxide powder has dissolved, and the solution turns a clear, vibrant green. This may take 30 minutes to a few hours, depending on the scale and conditions.[7]

-

-

Work-up and Isolation:

-

Allow the green solution to cool to room temperature.

-

If any unreacted solid remains, filter the solution using gravity filtration.

-

Transfer the filtrate to a clean beaker and gently heat it to concentrate the solution. Reduce the volume by about half to two-thirds. Avoid boiling vigorously.

-

Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Bright green crystals of nickel(II) chloride hexahydrate will form.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold deionized water to remove any residual acid, followed by a wash with a small amount of acetone to aid in drying.[2]

-

Dry the crystals on a watch glass in a desiccator or a low-temperature oven (below 50°C) to avoid dehydration. The final product is a green crystalline solid.[4]

-

Purification of Nickel(II) Chloride Hexahydrate

For applications requiring high purity, particularly the removal of common contaminants like cobalt, a recrystallization procedure is recommended.[2]

Procedure for Purification:

-

Dissolve the synthesized nickel(II) chloride hexahydrate in a minimum amount of hot deionized water.

-

Slowly cool the saturated solution to room temperature, followed by cooling in an ice bath to promote the formation of well-defined crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water and then with acetone.

-

Dry the purified crystals as described previously.

For the specific removal of cobalt, a more advanced method involving precipitation from an acetone-water mixture with hydrogen chloride gas can be employed.[2]

Characterization of the Final Product

Physical Properties

| Property | Observation |

| Appearance | Green monoclinic crystals |

| Solubility | Highly soluble in water and ethanol |

| Hygroscopicity | Deliquescent (absorbs moisture from the air) |

Spectroscopic and Analytical Data

UV-Visible Spectroscopy:

An aqueous solution of nickel(II) chloride hexahydrate exhibits characteristic absorption bands in the visible and near-infrared regions due to d-d electronic transitions of the [Ni(H₂O)₆]²⁺ complex. The spectrum typically shows two main absorption features.[8]

| Wavelength Range (nm) | Assignment |

| ~393-405 | ³A₂g → ³T₁g(P) |

| ~656-737 | ³A₂g → ³T₁g(F) |

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum of NiCl₂·6H₂O will show characteristic vibrational bands for the coordinated water molecules and the Ni-Cl bond.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching vibrations of coordinated water |

| ~1610 | H-O-H bending vibrations of coordinated water |

| ~723 | Ni-Cl stretching vibrations |

Note: The exact peak positions may vary slightly.

X-ray Diffraction (XRD):

Powder XRD is a powerful technique to confirm the crystalline structure of the synthesized nickel(II) chloride hexahydrate. The diffraction pattern should match the standard pattern for the monoclinic crystal system of NiCl₂·6H₂O.[9][10]

Safety and Waste Disposal

7.1. Hazard Identification and Personal Protective Equipment:

-

Nickel(II) Oxide: May cause an allergic skin reaction, is a suspected carcinogen, and may cause damage to organs through prolonged or repeated exposure.[11]

-

Hydrochloric Acid (concentrated): Causes severe skin burns and eye damage. May cause respiratory irritation.

-

Nickel(II) Chloride: Toxic if swallowed, may cause an allergic skin reaction, and is a suspected carcinogen.

Mandatory PPE:

-

Chemical-resistant gloves (nitrile or neoprene)

-

Safety goggles or a face shield

-

Lab coat

-

Work in a certified chemical fume hood.

7.2. Handling and Storage:

-

Handle all nickel compounds with care to avoid dust inhalation and skin contact.

-

Store concentrated hydrochloric acid in a designated corrosives cabinet.

-

Store the final product in a tightly sealed container in a cool, dry place, as it is hygroscopic.[12]

7.3. Waste Disposal:

-

All nickel-containing waste, including filter paper and aqueous solutions, must be collected in a designated hazardous waste container labeled "Hazardous Waste: Nickel Compounds."

-

Neutralize excess hydrochloric acid with a suitable base (e.g., sodium bicarbonate) under stirring in a fume hood before disposing of it according to institutional guidelines.

-

Never dispose of nickel compounds or concentrated acid down the drain.[13]

Conclusion

The synthesis of this compound from nickel oxide via reaction with hydrochloric acid is a robust and accessible method for producing this important inorganic compound. By carefully controlling the reaction conditions, implementing appropriate purification techniques, and adhering to strict safety protocols, researchers can consistently obtain a high-purity product suitable for a wide array of applications. The characterization methods outlined in this guide provide a framework for verifying the identity and purity of the synthesized material, ensuring its suitability for downstream processes.

References

-

Optimization of the operation conditions for NiO dissolution with different leachants. (2017). Journal of Environmental Chemical Engineering. [Link]

-

Mizuno, J. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O. Journal of the Physical Society of Japan. [Link]

-

Gould, J. R. (1953). Preparation of nickel chloride of high purity. Journal of Research of the National Bureau of Standards. [Link]

-

Rahmani, S., & Ghamamy, S. (2015). Synthesis and characterization of Nickel (II) Chloride nanoparticles with the study of their thermal behavior. International Journal of Nano Dimension. [Link]

-

ESPI Metals. (n.d.). Nickel Chloride Safety Data Sheet. [Link]

-

Jaji, N. D., et al. (2021). One-pot solvothermal synthesis and characterization of highly stable nickel nanoparticles. ResearchGate. [Link]

-

University of California, Santa Barbara. (2005). Material Safety Data Sheet - Nickel chloride MSDS. [Link]

-

Thermal decomposition of nickel salts. (2017). ResearchGate. [Link]

-

Breckland Scientific. (2023). Nickel (II) Chloride 6-Water - SAFETY DATA SHEET. [Link]

-

Zenith Chemical Corporation. (2010). Nickel Chloride Safety Data Sheet. [Link]

-

Powder XRD pattern of complexes. (2019). ResearchGate. [Link]

-

UV‐Visible spectra of NiCl2.6H2O (Green) and Lignin@Ni‐NPs (Black). (2018). ResearchGate. [Link]

-

Ian's Blog. (2009). Making Nickel (II) chloride hexahydrate. [Link]

-

Wiley. (n.d.). Nickel(II) chloride hexahydrate. SpectraBase. [Link]

-

Cranial Construction. (2020, August 4). Making Nickel CHLORIDE Hexahydrate (NiCl2 x 6H2O). YouTube. [Link]

-

Absorption spectra of nickel(II) chloride hexahydrate. (2011). ResearchGate. [Link]

-

UV-vis spectrum of the desired complex. (2014). ResearchGate. [Link]

-

Mechanism, kinetics and thermodynamics of nickel, iron, and magnesium hydrochloric acid leaching from laterite ore. (2022). Scientific Reports. [Link]

-

ideXlab. (n.d.). Nickel Chloride Hexahydrate. [Link]

-

Synthesis and Characterization of Nickel Nanoparticles. (2016). International Journal of Trend in Research and Development. [Link]

-

MFG Shop. (2023, April 23). How Nickel Reacts with Acids: A Step-by-Step Guide. [Link]

-

FT-IR spectrum of the nickel(II) complex. (2022). ResearchGate. [Link]

-

Chemistry Stack Exchange. (2016, July 13). The Reaction Between Nickel and Hydrochloric Acid. [Link]

-

Mei, Y., et al. (2015). Thermodynamic Modeling of Poorly Complexing Metals in Concentrated Electrolyte Solutions: An X-Ray Absorption and UV-Vis Spectroscopic Study of Ni(II) in the NiCl2-MgCl2-H2O System. PLoS ONE. [Link]

-

Mechanism, kinetics and thermodynamics of nickel, iron, and magnesium hydrochloric acid leaching from laterite ore. (2022). Nature. [Link]

-

A kinetic study on hydrochloric acid leaching of nickel from Ni–Al2O3 spent catalyst. (2013). RSC Advances. [Link]

-

ChemEx LK. (2021, February 20). How to make Nickel(II) Chloride. YouTube. [Link]

-

ScienceMadness Discussion Board. (2024, March 25). Understanding the role of H2O2 and HCl in nickel metal dissolution. [Link]

-

Wikipedia. (n.d.). Nickel(II) chloride. [Link]

-

Kinetics of NiO and NiCl2 Hydrogen Reduction as Precursors and Properties of Produced Ni/Al2O3 and Ni-Pd/Al2O3 Catalysts. (2020). Metals. [Link]

-

Chemical Equations online. (n.d.). NiO + 2 HCl → NiCl2 + H2O. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Nickel(II) chloride - Wikipedia [en.wikipedia.org]

- 5. NiO + 2 HCl → NiCl2 + H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 6. researchgate.net [researchgate.net]

- 7. Ian's Blog: Making Nickel (II) chloride hexahydrate [joshianlindsay.com]

- 8. Thermodynamic Modeling of Poorly Complexing Metals in Concentrated Electrolyte Solutions: An X-Ray Absorption and UV-Vis Spectroscopic Study of Ni(II) in the NiCl2-MgCl2-H2O System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 12. CAS 7791-20-0: Nickel chloride hexahydrate | CymitQuimica [cymitquimica.com]

- 13. phonlawat.com [phonlawat.com]

Crystal structure of Nickel(II) chloride hexahydrate

An In-Depth Technical Guide to the Crystal Structure of Nickel(II) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is a common laboratory reagent and a crucial precursor in chemical synthesis and electroplating.[1][2][3] Its distinct green crystalline structure holds the key to understanding its chemical behavior, stability, and reactivity. This guide provides a comprehensive examination of its crystal structure, moving from its macroscopic properties to the intricate details of its atomic arrangement as determined by X-ray crystallography. We will deconstruct its monoclinic unit cell, explore the octahedral coordination geometry of the nickel ion, and analyze the critical role of hydrogen bonding in stabilizing the crystal lattice. This structural understanding is essential for professionals who utilize this compound in catalysis, materials science, and the development of nickel-containing therapeutic agents.

Introduction: From Macroscopic Appearance to Microscopic Inquiry

At room temperature, Nickel(II) chloride hexahydrate presents as green, deliquescent monoclinic crystals.[3][4][5] It is highly soluble in water and ethanol, forming acidic solutions.[1][5] While the chemical formula NiCl₂·6H₂O suggests a simple hydrate, the reality of its solid-state structure is far more complex and elegant. The arrangement of the nickel ion, chloride ions, and water molecules dictates its physical properties, including its color, magnetic behavior, and thermal stability.[3][6]

A critical point often overlooked is that not all six water molecules are equivalent. The true structural formula is more accurately represented as trans-[NiCl₂(H₂O)₄]·2H₂O.[1][2][3] This reveals that four water molecules and two chloride ions are directly bonded to the central nickel atom, forming a discrete coordination complex. The remaining two water molecules exist as water of crystallization, occupying distinct positions within the lattice and linking these complexes together.[2] Understanding this arrangement is the first step toward mastering its application in any experimental context.

Elucidating the Structure: The Single-Crystal X-ray Diffraction Workflow

The definitive determination of the atomic arrangement in NiCl₂·6H₂O is achieved through single-crystal X-ray diffraction.[4][7] This powerful analytical technique provides precise coordinates for each atom within the crystal lattice. The causality of this experimental choice rests on its ability to resolve atomic positions with high precision, which is impossible with powder diffraction or spectroscopic methods alone. The workflow is a self-validating system, where the quality of the final refined structure is judged by statistical figures of merit.

Experimental Protocol: Single-Crystal Growth and Data Collection

-

Crystal Growth (Causality: High-quality diffraction requires a single, well-ordered crystal).

-

Mounting and Data Collection (Causality: Precise orientation and complete data are crucial for structure solution).

-

Mount the selected crystal on a goniometer head in a modern single-crystal X-ray diffractometer.

-

Cool the crystal under a stream of nitrogen gas (typically 100 K) to minimize thermal vibrations and improve diffraction intensity.

-

A monochromatic X-ray beam is directed at the crystal.

-

The crystal is rotated, and a series of diffraction patterns are collected on a detector. Each spot in the pattern corresponds to a specific set of crystal lattice planes.

-

-

Structure Solution and Refinement (Causality: Mathematical transforms and iterative refinement convert diffraction data into a chemical model).

-

The collected diffraction intensities are integrated and corrected for experimental factors.

-

The phase problem is solved using direct methods or Patterson functions to generate an initial electron density map.

-

An initial atomic model is built into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the calculated and observed diffraction data. The final R-factor is a key indicator of the quality of the fit.[4][8]

-

Caption: Workflow for Crystal Structure Determination.

The Crystal Structure Deconstructed

X-ray diffraction studies have unequivocally established the detailed structure of NiCl₂·6H₂O.[4][7][9] The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystallographic Data

The foundational data derived from crystallographic analysis provides the blueprint for the entire structure. These parameters define the size and shape of the repeating unit that builds the crystal.

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4][6] |

| Space Group | C2/m | [4][7][9] |

| a | 10.23 Å | [4][7] |

| b | 7.05 Å | [4][7] |

| c | 6.57 Å | [4][7] |

| β | 122°10' | [4][7] |

| Formula Units (Z) | 2 | [4][7][9] |

| Density (calculated) | 1.96 g/cm³ | [4] |

| Density (measured) | 1.92 g/cm³ | [1][4] |

Coordination Geometry and Atomic Arrangement

The core of the structure is the trans-[NiCl₂(H₂O)₄] complex.[1][2][10] In this arrangement, the central Ni²⁺ ion is octahedrally coordinated.

-

Equatorial Plane: Four water molecules (H₂O) are situated in a plane around the nickel ion.

-

Axial Positions: Two chloride ions (Cl⁻) occupy the positions above and below this plane, in a trans configuration to each other.

This specific geometry is a direct consequence of the electronic configuration of the Ni²⁺ ion (a d⁸ ion) and the ligand field stabilization energy gained in an octahedral environment.[11] The remaining two water molecules are not directly bonded to the nickel ion but are situated in the crystal lattice, forming hydrogen bonds with the coordinated water molecules and chloride ions of adjacent complexes.[4]

Caption: Coordination of the trans-[NiCl₂(H₂O)₄] complex.

Physicochemical Implications of the Crystal Structure

The specific arrangement of atoms and molecules in the crystal lattice directly influences the bulk properties of NiCl₂·6H₂O.

-

Thermal Decomposition: When heated, the compound does not lose all six water molecules simultaneously. The two non-coordinated waters of crystallization are lost first at lower temperatures.[12][13] Further heating between 66°C and 133°C yields the dihydrate, NiCl₂·2H₂O.[1][2] Achieving the anhydrous yellow NiCl₂ requires more forceful conditions, such as heating in a stream of HCl gas, as simply heating the hydrates can lead to the formation of nickel oxides or oxychlorides.[1][2][14][15] This stepwise dehydration is a direct result of the different energetic environments of the coordinated versus the lattice water molecules.

-

Hygroscopicity: The presence of a robust hydrogen-bonding network and available coordination sites makes the compound highly deliquescent, readily absorbing moisture from the air to form a solution.[1][5]

-

Magnetic Properties: The octahedral coordination around the Ni²⁺ ion results in a high-spin d⁸ electronic configuration with two unpaired electrons. This makes the compound paramagnetic.[3] At very low temperatures (below 5.3 K), it exhibits antiferromagnetic ordering.[8]

Conclusion

The crystal structure of Nickel(II) chloride hexahydrate is a prime example of the intricate architecture of coordination compounds. Its monoclinic C2/m structure is built from discrete trans-[NiCl₂(H₂O)₄] octahedral complexes, which are interconnected with two additional water molecules of crystallization via a network of hydrogen bonds. This detailed structural knowledge, obtained through single-crystal X-ray diffraction, is not merely academic; it provides a fundamental basis for understanding the compound's thermal stability, reactivity, and physicochemical properties. For researchers in materials science and drug development, this insight is indispensable for the rational design of synthetic pathways and the prediction of material behavior.

References

-

Nickel(II) chloride - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from [Link]

-

Mizuno, J. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O. Journal of the Physical Society of Japan. Retrieved January 4, 2026, from [Link]

-

Mizuno, J. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O. Semantic Scholar. Retrieved January 4, 2026, from [Link]

-

Mizuno, J. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O. Journal of the Physical Society of Japan. Retrieved January 4, 2026, from [Link]

-

Nickel(II) chloride hexahydrate, 99.0+%, 7791-20-0. (n.d.). Chemkits.eu. Retrieved January 4, 2026, from [Link]

-

Kleinberg, R. (1969). Crystal Structure of NiCl2·6H2O at Room Temperature and 4.2°K by Neutron Diffraction. The Journal of Chemical Physics. Retrieved January 4, 2026, from [Link]

-

Zajnullin, O. B., Voloshin, A., et al. (2019). Some Properties of NiCl2 · 6H2O Single Crystals. Physics of the Solid State. Retrieved January 4, 2026, from [Link]

-

Nickel chloride hexahydrate. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

Kleinberg, R. (1969). Crystal Structure of NiCl2·6H2O at Room Temperature and 4.2°K by Neutron Diffraction. AIP Publishing. Retrieved January 4, 2026, from [Link]

-

Zajnullin, O. B., Voloshin, A., et al. (2019). Some Properties of NiCl2 · 6H2O Single Crystals. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Materials Project. (n.d.). mp-27396: NiCl2 (Trigonal, R-3m, 166). Retrieved January 4, 2026, from [Link]

-

Making Nickel CHLORIDE Hexahydrate (NiCl2 x 6H2O). (2020). YouTube. Retrieved January 4, 2026, from [Link]

-

Mishra, S., & Kanungo, S. (1992). Thermal dehydration and decomposition of nickel chloride hydrate (NiCl2·xH2O). Journal of thermal analysis. Retrieved January 4, 2026, from [Link]

-

XRD plots of NiCl2·6H2O heat treated at different temperatures. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Mishra, S.K., & Kanungo, S.B. (1992). THERMAL DEHYDRATION AND DECOMPOSITION OF NICKEL CHLORIDE HYDRATE (NICL2.XH2O). ORE@IMMT. Retrieved January 4, 2026, from [Link]

-

How many electrons are in the d orbitals of NiCl2·6H2O?. (2015). Chemistry Stack Exchange. Retrieved January 4, 2026, from [Link]

-

Nickel(II) complexes with the formula NiX2L2. (n.d.). Pearson. Retrieved January 4, 2026, from [Link]

-

Mishra, S.K., & Kanungo, S.B. (1992). THERMAL DEHYDRATION AND DECOMPOSITION OF NICKEL CHLORIDE HYDRATE (NiCi2.xH20). AKJournals. Retrieved January 4, 2026, from [Link]

-

How to make Nickel(II) Chloride. (2021). YouTube. Retrieved January 4, 2026, from [Link]

-

King, M. K., & Mahapatra, M. K. (n.d.). Thermal Decomposition of Nickel Salt Hydrates. ResearchGate. Retrieved January 4, 2026, from [Link]

-

Nickel(II) Chloride Hexahydrate. (n.d.). AMERICAN ELEMENTS. Retrieved January 4, 2026, from [Link]

Sources

- 1. Nickel(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Nickel(II) chloride hexahydrate, 99.0+%, 7791-20-0 [chemkits.eu]

- 3. Page loading... [wap.guidechem.com]

- 4. journals.jps.jp [journals.jps.jp]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. journals.jps.jp [journals.jps.jp]

- 8. Crystal Structure of NiCl2·6H2O at Room Temperature and 4.2°K by Neutron Diffraction | Semantic Scholar [semanticscholar.org]

- 9. The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O | Semantic Scholar [semanticscholar.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Nickel(II) complexes with the formula NiX2L2, where X− is - McMurry 8th Edition Ch 21 Problem 21.131a [pearson.com]

- 12. Thermal dehydration and decomposition of nickel chloride hydrate (NiCl2·xH2O) | Semantic Scholar [semanticscholar.org]

- 13. akjournals.com [akjournals.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of NiCl2·6H2O

An In-Depth Technical Guide to the Physical and Chemical Properties of Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O)

Introduction

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is an inorganic compound of significant interest across numerous scientific disciplines. It stands as the most common hydrated form of nickel chloride and serves as a primary source of nickel ions for chemical synthesis, catalysis, and materials science.[1] Its distinctive green monoclinic crystals are a familiar sight in research laboratories, where its utility extends from being a simple Lewis acid to a crucial precursor for complex organometallic reagents and advanced nanomaterials.[2][3] This guide provides a comprehensive overview of the fundamental physical and chemical properties of NiCl₂·6H₂O, tailored for researchers, scientists, and professionals in drug development. It delves into the causality behind its reactivity, outlines validated experimental protocols, and explores its applications, grounding all claims in authoritative scientific literature.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of the physical and structural characteristics of NiCl₂·6H₂O is foundational to its effective application. These properties dictate its solubility, stability, and reactivity.

General and Structural Characteristics

-

Appearance and Odor : At room temperature, NiCl₂·6H₂O presents as green or grass-green monoclinic crystals.[4][5] The compound is odorless, though it may have a faint hydrochloric acid smell due to hydrolysis. It is deliquescent, meaning it readily absorbs moisture from the air, which can lead to the crystals becoming wet and eventually dissolving.[2] In dry air, it can effloresce or weather.[6]

-

Crystal Structure : The precise arrangement of atoms within the crystal lattice is critical to understanding its chemical behavior. X-ray and neutron diffraction studies have confirmed that NiCl₂·6H₂O crystallizes in the monoclinic system with the space group C2/m.[4][7][8] The structure is isomorphous with cobalt(II) chloride hexahydrate.[4] The nickel(II) ion is octahedrally coordinated, but not to all six water molecules as the formula might suggest. Instead, the coordination sphere consists of four water molecules and two chloride ions in a trans configuration, forming a discrete neutral complex, trans-[NiCl₂(H₂O)₄].[2] The remaining two water molecules are not directly bonded to the nickel center but are held within the crystal lattice as water of crystallization, participating in a hydrogen-bonding network that links the neutral complexes.[2][4]

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for analyzing the thermal decomposition and dehydration of NiCl₂·6H₂O. TGA measures the change in mass of a sample as a function of temperature, allowing for the quantification of water loss.

Methodology:

-

Sample Preparation : Grind a small number of NiCl₂·6H₂O crystals into a fine powder to ensure uniform heat distribution.

-

Instrument Setup : Place a small, accurately weighed amount of the powdered sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

-

Analysis Conditions :

-

Atmosphere : Run the analysis under a controlled atmosphere, typically an inert gas like nitrogen or in flowing air, at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program : Heat the sample from ambient temperature to a final temperature (e.g., 400-800°C) at a constant heating rate (e.g., 10°C/min). [9]4. Data Acquisition : Record the sample mass as a function of temperature.

-

-

Data Analysis : Analyze the resulting TGA curve. The steps in the curve correspond to mass loss events. Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for the removal of specific numbers of water molecules. For NiCl₂·6H₂O, distinct steps corresponding to the formation of the dihydrate and then further decomposition can be observed. [10][9]

Part 5: Safety, Handling, and Storage

NiCl₂·6H₂O is a hazardous substance and must be handled with appropriate precautions.

-

Toxicology : It is toxic if swallowed or inhaled. [11][12]The oral LD50 in rats is reported as 105 mg/kg. [11][12]Prolonged or repeated exposure can cause damage to organs, including the kidneys, liver, and respiratory tract. [13]* Carcinogenicity : Nickel compounds are classified as Group 1 carcinogens ("carcinogenic to humans") by IARC, particularly linked to lung and nasal cancers upon long-term inhalation exposure. [14][11][15]* Sensitization : It is a known skin and respiratory sensitizer. [14][11]Contact may cause an allergic skin reaction ("nickel itch"), and inhalation may lead to allergy or asthma symptoms. [13][16]* Handling :

-

Use in a well-ventilated area or under a chemical fume hood to minimize dust inhalation. [13][16] * Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). [11][17] * Avoid generating dust. [11]* Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. [12][13] * Due to its deliquescent nature, it must be protected from moisture. [18]

-

References

-

Kleinberg, R. (1969). Crystal Structure of NiCl2·6H2O at Room Temperature and 4.2°K by Neutron Diffraction. Journal of Applied Physics. [Link]

-

Ataman Kimya. (n.d.). NICKEL CHLORIDE. Retrieved from [Link]

-

Chemkits.eu. (n.d.). Nickel(II) chloride hexahydrate, 99.0+%. Retrieved from [Link]

-

Synthetika. (n.d.). Nickel (II) Chloride Hexahydrate - NiCl2 x 6H2O. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - NICKEL CHLORIDE Hexahydrate 97%. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nickel(II) chloride hexahydrate. Retrieved from [Link]

-

S. H. Mohamed, et al. (2022). Green Synthesis and Characterization of Nickel Oxide Nanoparticle for Rhodamine-B Adsorption using Phyllanthus emblica Fruit Extract. Oriental Journal of Chemistry. [Link]

-

P. Jeevanandam, et al. (2015). Synthetic Routes to Nickel Oxide Nanoparticles - An Overview. Chemical Science Review and Letters. [Link]

-

Mizuno, J. (1961). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O. Journal of the Physical Society of Japan. [Link]

-

Kim, D., et al. (2021). Facile One-Pot Synthesis of Nickel Nanoparticles by Hydrothermal Method. Nanomaterials. [Link]

-

Vina chemistry Co., Ltd. (n.d.). Nickel(II) chloride NiCl2.6H2O 98%. Retrieved from [Link]

-

PENTA. (2025). Nickel(II) chloride hexahydrate - Safety Data Sheet. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2014). Nickel chloride: Human health tier II assessment. Australian Government. [Link]

-

National Center for Biotechnology Information. (n.d.). Nickel chloride hexahydrate. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Nickel(II) chloride. Retrieved from [Link]

-

Heeger Materials. (n.d.). Nickel Chloride Hexahydrate | NiCl2·6H2O | CAS 7791-20-0. Retrieved from [Link]

-

ResearchGate. (n.d.). NiCl2 and NiCl2=6H(2)O: A very useful mild Lewis acid in organic synthesis. Retrieved from [Link]

-

Charles, J., et al. (n.d.). Dehydration of NiCl2·6H2O. Thermochimica Acta. Retrieved from [Link]

-

ResearchGate. (n.d.). (a): XRD pattern of NiCl2·6H2O with the standard card (b). Retrieved from [Link]

-

Suliman, M. S., et al. (2016). Synthesis and Characterization of Nickel Nanoparticles. International Journal of Trend in Research and Development. [Link]

-

Semantic Scholar. (n.d.). The Crystal Structure of Nickel Chloride Hexahydrate, NiCl2·6H2O. Retrieved from [Link]

-

King, M. K., & Mahapatra, M. K. (n.d.). Thermal Decomposition of Nickel Salt Hydrates. Journal of Thermal Analysis and Calorimetry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Nickel Dichloride. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). TG/DSC curves of NiCl2·6H2O. Retrieved from [Link]

-

JHD. (n.d.). Nickel(II) chloride hexahydrate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Dehydration of NiCl2·6H2O. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) XRD patterns of NiCl2.6H2O, (B) thermal analysis curves, and (C) pictures. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammograms of 0.4 M NiCl2.6H2O in ethaline. Retrieved from [Link]

-

ResearchGate. (n.d.). Weight Comparison of NiCl2.6H2O in 100 Grams of Catalyst. Retrieved from [Link]

Sources

- 1. Nickel(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Nickel(II) chloride hexahydrate, 99.0+%, 7791-20-0 [chemkits.eu]

- 3. Page loading... [guidechem.com]

- 4. journals.jps.jp [journals.jps.jp]

- 5. Nickel(II) chloride NiCl2.6H2O 98% – Vina chemistry Co., Ltd [vinachemistry.com]

- 6. heegermaterials.com [heegermaterials.com]

- 7. Crystal Structure of NiCl2·6H2O at Room Temperature and 4.2°K by Neutron Diffraction | Semantic Scholar [semanticscholar.org]

- 8. journals.jps.jp [journals.jps.jp]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. geneseo.edu [geneseo.edu]

- 13. oxfordlabchem.com [oxfordlabchem.com]

- 14. Nickel chloride hexahydrate | Cl2Ni.6H2O | CID 24645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. Nickel(II) chloride hexahydrate | 7791-20-0 [chemicalbook.com]

An In-depth Technical Guide to the Magnetic Susceptibility of Nickel(II) Chloride Hexahydrate

Abstract

This guide provides a comprehensive exploration of the magnetic properties of nickel(II) chloride hexahydrate, NiCl₂·6H₂O, a canonical example of a paramagnetic transition metal complex. We delve into the theoretical underpinnings of its magnetism, rooted in Crystal Field Theory, and elucidate the contributions of both electron spin and orbital angular momentum. This document offers researchers and scientists detailed, field-proven protocols for the experimental determination of its magnetic susceptibility using two principal techniques: the solid-state Gouy Balance method and the solution-state Evans NMR method. By explaining the causality behind experimental choices and integrating self-validating systems such as instrument calibration, this guide is designed to ensure the generation of accurate and trustworthy data.

Theoretical Foundation of Magnetism in NiCl₂·6H₂O

The magnetic properties of a substance describe its response to an applied magnetic field. Materials are broadly classified as diamagnetic (repelled by a magnetic field) or paramagnetic (attracted to a magnetic field). The latter property is characteristic of species containing unpaired electrons, such as the nickel(II) ion in NiCl₂·6H₂O.[1][2][3]

Crystal Field Theory and the Electronic Structure of Octahedral Ni(II)

Crystal Field Theory (CFT) provides a robust model to explain the magnetic properties and electronic spectra of transition metal complexes.[1][4][5] It treats the interaction between the central metal ion and the surrounding ligands as purely electrostatic.[4][5] In the case of nickel(II) chloride hexahydrate, the central Ni²⁺ ion is coordinated by six water molecules, forming the octahedral complex cation [Ni(H₂O)₆]²⁺.

-

d-Orbital Splitting : The Ni²⁺ ion has a d⁸ electronic configuration.[6] In the presence of an octahedral ligand field created by the six water molecules, the degeneracy of the five d-orbitals is lifted. They split into two distinct energy levels: a lower-energy, triply degenerate set (t₂g) and a higher-energy, doubly degenerate set (e_g).[7][8]

-

Electron Configuration : Following Hund's rule, the eight d-electrons fill these orbitals, resulting in a configuration of t₂g⁶e_g². This leaves two unpaired electrons in the higher-energy e_g orbitals. The presence of these two unpaired electrons is the origin of the compound's paramagnetism.[1]

Caption: d-orbital splitting for a d⁸ Ni(II) ion in an octahedral field.

Magnetic Moment: Spin and Orbital Contributions

The magnetic moment (µ) of a complex quantifies the strength of its magnetic properties. It arises from two sources: the spin angular momentum and the orbital angular momentum of the unpaired electrons.[2][9]

-

Spin-Only Magnetic Moment (µ_s) : For many first-row transition metal complexes, the orbital contribution is effectively quenched. In such cases, the magnetic moment can be approximated by the spin-only formula:

µ_s = √[n(n+2)]

where n is the number of unpaired electrons. For Ni(II) with n = 2, the theoretical spin-only magnetic moment is √[2(2+2)] = √8 ≈ 2.83 Bohr Magnetons (BM) .[6][10][11][12]

-

Orbital Contribution : The ground electronic state for an octahedral d⁸ complex is designated as ³A₂g. This state is orbitally non-degenerate, which suggests that there should be no orbital contribution to the magnetic moment. However, spin-orbit coupling can mix in higher-energy, orbitally degenerate states (like the ³T₂g state), leading to a small but significant orbital contribution.[13] This is why experimentally measured magnetic moments for octahedral Ni(II) complexes are typically in the range of 2.9 – 3.4 BM , slightly higher than the spin-only value.[13][14][15]

From Molar Susceptibility to Magnetic Moment

Experimentally, we measure magnetic susceptibility (χ), a dimensionless quantity indicating the degree of magnetization of a material in response to an applied magnetic field.[9] The molar magnetic susceptibility (χ_M) is corrected for the diamagnetism of the core electrons (χ'_M) and then used to calculate the effective magnetic moment (µ_eff) using the following relationship:

µ_eff = 2.828 * √(χ'_M * T)

where T is the absolute temperature in Kelvin.[3][16]

Temperature Dependence

For a simple paramagnetic substance, the magnetic susceptibility is inversely proportional to the temperature, a relationship known as the Curie Law (χ ∝ 1/T).[3][17] Many real materials, including NiCl₂·6H₂O, follow the Curie-Weiss law, χ = C / (T - θ), which accounts for interactions between magnetic centers. At very low temperatures (below a Néel temperature of approximately 5.3 K), NiCl₂·6H₂O undergoes a phase transition to an antiferromagnetic state.[18][19][20]

Experimental Determination: Protocols and Causality

The trustworthiness of magnetic susceptibility data hinges on meticulous experimental technique and proper instrument calibration. We present two widely used methods.

Method 1: The Gouy Balance (Solid-State)

The Gouy method is a classic and reliable technique for measuring the bulk magnetic susceptibility of solid samples.

Principle of Operation: A cylindrical sample is suspended from an analytical balance such that one end is in a region of a strong, uniform magnetic field and the other end is in a region of negligible field.[21][22] A paramagnetic sample is drawn into the stronger field, resulting in an apparent increase in mass when the magnet is turned on.[23] This change in mass is directly proportional to the substance's magnetic susceptibility.

Caption: Experimental workflow for the Gouy Balance method.

Experimental Protocol:

-

Instrument Calibration (The Self-Validating Step):

-

Causality: The force measured by the balance depends not only on the sample's susceptibility but also on the magnetic field strength and the geometry of the setup. Calibration with a standard of known susceptibility accounts for these instrumental factors, ensuring accuracy.

-

Procedure: a. Use a standard calibrant such as Hg[Co(SCN)₄], which is easily prepared and packs well.[24][25][26] b. Weigh the empty Gouy tube with the magnetic field off (m_a) and on (m_b).[27] c. Fill the tube with the calibrant to a specific, reproducible height. Uniform packing is critical to ensure a homogeneous sample density.[21] d. Weigh the filled tube with the field off and on to get the apparent mass change (Δm_cal). e. Use the known mass susceptibility of the calibrant (χ_g,cal) and the mass of the calibrant (w_cal) to determine the instrument calibration constant.

-

-

Sample Preparation:

-

Causality: Air gaps within the sample create density inhomogeneities, which lead to significant errors in the measurement.

-

Procedure: Grind the crystalline NiCl₂·6H₂O into a fine, uniform powder using a mortar and pestle.[27][28] Pack the powder into the Gouy tube in small portions, tapping the tube gently after each addition to ensure consistent packing density.[28] The sample length must be identical to that used for the calibrant.

-

-

Measurement:

-

Procedure: a. Measure the mass of the sample-filled tube with the magnetic field off (m_spl,off). The mass of the sample is (m_spl,off - m_empty). b. Measure the mass of the sample-filled tube with the magnetic field on (m_spl,on). c. The apparent change in mass due to the magnetic force is Δm_spl = m_spl,on - m_spl,off.

-

-

Data Analysis:

-

Calculate the mass susceptibility (χ_g) of the sample using the change in mass of the sample, the change in mass of the calibrant, and the known susceptibility of the calibrant.

-

Convert mass susceptibility (χ_g) to molar susceptibility (χ_M) by multiplying by the molar mass (M) of NiCl₂·6H₂O (237.69 g/mol ).

-

Apply a diamagnetic correction to account for the core electrons of the atoms. This is done by subtracting the sum of Pascal's constants for all atoms in the molecule from χ_M to get the corrected molar susceptibility, χ'_M.

-

Finally, calculate the effective magnetic moment, µ_eff, using the formula provided in section 1.3.

-

Method 2: The Evans Method (Solution-State by NMR)

The Evans method is a convenient and accurate technique for measuring susceptibility in solution, requiring only a standard NMR spectrometer.[9][29][30]

Principle of Operation: A paramagnetic solute alters the local magnetic field of the solvent molecules, inducing a chemical shift in a reference signal.[2][16] This shift (Δf, in Hz) is directly proportional to the concentration and molar susceptibility of the paramagnetic species.[16][30]

Caption: Experimental workflow for the Evans NMR method.

Experimental Protocol:

-

Sample Preparation (The Self-Validating Step):

-

Causality: The observed frequency shift is directly proportional to the molar concentration of the paramagnetic species. Therefore, precise and accurate preparation of the solution is paramount for trustworthy results.

-

Procedure: a. Accurately weigh a sample of NiCl₂·6H₂O. b. Dissolve it in a precise volume of a suitable solvent (e.g., D₂O) in a volumetric flask to create a solution of known concentration (c, in mol/L).[29] c. A small amount of an inert, sharp-singlet reference compound (e.g., tert-butanol) is typically added. d. Prepare a reference sample containing only the solvent and the inert reference compound. e. Use a special coaxial NMR tube, placing the paramagnetic solution in the outer annulus and the reference solution in the inner capillary.[29] This minimizes bulk susceptibility errors and allows for simultaneous measurement.

-

-

NMR Measurement:

-

Procedure: a. Acquire a high-resolution proton NMR spectrum of the sample. b. Identify the two peaks corresponding to the inert reference compound (one from the paramagnetic solution and one from the reference solution). c. Measure the difference in their frequencies (Δf) in Hertz (Hz). The signal from the paramagnetic solution will be shifted downfield.

-

-

Data Analysis:

-

Calculate the molar magnetic susceptibility (χ_M) using the simplified Evans equation:

χ_M = (Δf) / (f * c)

where Δf is the frequency shift (Hz), f is the spectrometer operating frequency (Hz), and c is the molar concentration (mol/L). Note: This is a simplified form; more precise equations account for solvent density and susceptibility.[30]

-

Apply the diamagnetic correction and calculate the effective magnetic moment (µ_eff) as described in the Gouy method analysis.

-

Data Summary and Interpretation

The results from either method should converge, providing a clear magnetic profile for NiCl₂·6H₂O.

Table 1: Summary of Magnetic Properties for NiCl₂·6H₂O

| Parameter | Theoretical / Expected Value | Source of Value |

| Metal Ion Oxidation State | Ni(II) | - |

| d-Electron Count | d⁸ | [6] |

| Coordination Geometry | Octahedral ([Ni(H₂O)₆]²⁺) | - |

| Number of Unpaired Electrons (n) | 2 | Inferred from CFT |

| Spin-Only Magnetic Moment (µ_s) | 2.83 BM | Calculated: √[2(2+2)][6][11] |

| Typical Experimental µ_eff (Room Temp.) | 2.9 - 3.4 BM | Orbital Contribution[13][14] |

| Molar Susceptibility (χ_M) at 293 K | +4240 x 10⁻⁶ cm³/mol | Experimental Value[31] |

Interpretation of Results:

An experimentally determined effective magnetic moment (µ_eff) falling within the 2.9-3.4 BM range is considered an excellent result. This value validates the theoretical model of an octahedral Ni(II) complex with two unpaired electrons. The deviation above the spin-only value of 2.83 BM provides direct evidence for a small but measurable orbital angular momentum contribution to the total magnetic moment, arising from the spin-orbit coupling between the ³A₂g ground term and higher energy terms.[13][32]

References

-

My Physics Class Room. Magnetic Susceptibility determination: Guoy's Balance Method. Available at: [Link]

-

Truman State University Chemistry Department. (2009). Magnetic Susceptibility by the Evans Method. Available at: [Link]

-

TutorChase. How does crystal field theory apply to transition metal complexes?. Available at: [Link]

-

Piguet, C. (1997). Paramagnetic Susceptibility by NMR: The "Solvent Correction" Removed for Large Paramagnetic Molecules. Journal of Chemical Education, 74(7), 815. Available at: [Link]

-

Holmarc Opto-Mechatronics Pvt. Ltd. Magnetic Susceptibility - Gouy's Method. Available at: [Link]

-

Wikipedia. Gouy balance. Available at: [Link]

-

Fiveable. Crystal field theory and magnetic properties. Available at: [Link]

-

Michigan State University Chemistry Department. Magnetic Susceptibility of Coordination Compounds. Available at: [Link]

-

Wikipedia. Crystal field theory. Available at: [Link]

-

Nanalysis Corp. (2019). Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds. Available at: [Link]

-

JoVE. (2017). The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility. Available at: [Link]

-

Dalal Institute. Gouy’s Method for Determination of Magnetic Susceptibility. Available at: [Link]

-

Chemistry LibreTexts. (2022). Magnetic Susceptibility Measurements. Available at: [Link]

-

Chemistry LibreTexts. (2022). Crystal Field Theory: Optical and Magnetic Properties. Available at: [Link]

-

International Journal of Research and Publication Reviews. (2023). Understanding Transition Metal Complexes: Crystal Field Theory. Available at: [Link]

-

Filo. How does it magnetic susceptibility vary with temperature. Available at: [Link]

-

Filo. What are the spin only magnetic moments (in BM) for Ni (II) ion in a squa... Available at: [Link]

-

Haseda, T., Kobayashi, H., & Date, M. (1964). Magnetic Susceptibilities of Single Crystal NiCl2·6H2O and CoCl2·6H2O at Low Temperatures. Journal of Applied Physics, 35(3), 827-828. Available at: [Link]

-

askIITians. (2017). calculate the spin only magnetic and total angular moment for1-Na2(Ni. Available at: [Link]

-

Journal of the Indian Chemical Society. Magnetic Studies on Co(II) and Ni(II) Complexes of Hydroxamic Acid. Available at: [Link]

-

Chemistry LibreTexts. (2021). The Effects of Temperature on Magnetic Moment. Available at: [Link]

-

Vedantu. The spin only magnetic moment of Ni2 + in aqueous solution class 12 chemistry CBSE. Available at: [Link]

-

Hamburger, A. I., & Friedberg, S. A. (1973). The Magnetic Susceptibilities of NiCl2.6H2O. Defense Technical Information Center. Available at: [Link]

-

Alencar, P., & de Gronckel, H. (1984). A.C. magnetic susceptibility determination of magnetic phase transition in NiCl2 · 6H2O. Journal of Physics C: Solid State Physics, 17(1), L27. Available at: [Link]

-

Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. Available at: [Link]

-

Filo. The magnetic moment of \mathrm { Ni } ^ { 2 + } ion in BM unit is: (1) 1.... Available at: [Link]

-

ResearchGate. A permanent magnet Gouy balance. Available at: [Link]

-

Semantic Scholar. Abnormal Magnetic Moment and Zero Field Splitting of Some Nickel (II) Complexes. Available at: [Link]

-

Figgis, B. N., & Nyholm, R. S. (1958). A convenient solid for calibration of the Gouy magnetic susceptibility apparatus. Journal of the Chemical Society, 4190-4191. Available at: [Link]

-

W. Ferenc, B. Bocian, A. Ciupa. (2007). Magnetic, thermal and spectral properties of Ni(II) 2,3- , 3,5- and 2,6-dimethoxybenzoates. Journal of the Serbian Chemical Society. Available at: [Link]

-

University of Massachusetts Boston. Hexamminenickel(II) Chloride Synthesis and Magnetic Susceptibility. Available at: [Link]

-

Allen. The spin only magnetic moment of Ni^(2+) in aquous solution would be. Available at: [Link]

-

Chemistry LibreTexts. (2020). Magnetism. Available at: [Link]

-

Jackson, L. C. (1924). The magnetic susceptibility of nickel chloride. Proceedings of the Royal Society of London. Series A, 105(733), 439-446. Available at: [Link]

-

Sherwood Scientific Ltd. (2014). Magnetic Susceptibility Balance MSB Mk1 Manual. Available at: [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. Video: The Evans Method: Calculating Unpaired Electrons and Magnetic Susceptibility [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Crystal field theory - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What are the spin only magnetic moments (in BM) for Ni (II) ion in a squa.. [askfilo.com]

- 7. fiveable.me [fiveable.me]

- 8. ijrpr.com [ijrpr.com]

- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 10. The spin only magnetic moment of Ni2 + in aqueous solution class 12 chemistry CBSE [vedantu.com]

- 11. The magnetic moment of \mathrm { Ni } ^ { 2 + } ion in BM unit is: (1) 1... [askfilo.com]

- 12. The spin only magnetic moment of `Ni^(2+)` in aquous solution would be [allen.in]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. asianpubs.org [asianpubs.org]

- 15. scielo.br [scielo.br]

- 16. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]

- 17. How does it magneƟc suscepƟbility vary with temperature. | Filo [askfilo.com]

- 18. pubs.aip.org [pubs.aip.org]

- 19. apps.dtic.mil [apps.dtic.mil]

- 20. A.C. magnetic susceptibility determination of magnetic phase transition in NiCl2 · 6H2O [periodicos.capes.gov.br]

- 21. myphysicsclassroom.in [myphysicsclassroom.in]

- 22. dalalinstitute.com [dalalinstitute.com]

- 23. holmarc.com [holmarc.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 26. nebula.wsimg.com [nebula.wsimg.com]

- 27. Gouy balance - Wikipedia [en.wikipedia.org]

- 28. drcarman.info [drcarman.info]

- 29. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]

- 30. pubs.acs.org [pubs.acs.org]

- 31. fizika.si [fizika.si]

- 32. chem.libretexts.org [chem.libretexts.org]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Nickel(II) Chloride Hydrate in Organic Solvents

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of Nickel(II) Chloride Hydrate in Various Organic Media.

This in-depth technical guide provides a thorough exploration of the solubility of this compound, a compound of significant interest in chemical synthesis and catalysis. Addressing the nuanced interactions between this inorganic salt and a range of organic solvents, this document serves as an essential resource for professionals in research, scientific, and drug development fields. We will delve into the fundamental principles governing its solubility, present available quantitative data, and provide a detailed experimental protocol for determining solubility, underpinned by a strong emphasis on safety and scientific integrity.

Introduction: The Versatile Role of Nickel(II) Chloride in Modern Chemistry

Nickel(II) chloride (NiCl₂), particularly in its hydrated form, is a cornerstone reagent in a multitude of chemical transformations. Its utility spans from being a precursor in the synthesis of nickel-based catalysts and coordination complexes to facilitating cross-coupling reactions and serving as a mild Lewis acid in organic synthesis. The solubility of its common green hexahydrate form, NiCl₂·6H₂O, in non-aqueous media is a critical parameter that dictates its reactivity, handling, and application in various synthetic protocols. Understanding the factors that govern this solubility is paramount for optimizing reaction conditions and achieving desired chemical outcomes.

The Chemistry of Dissolution: Unraveling the Interactions

The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several key factors. The overarching principle of "like dissolves like" provides a preliminary framework, suggesting that polar solvents are more likely to dissolve an ionic salt. However, a deeper understanding requires consideration of the specific molecular interactions at play.

The Critical Role of the Hydrate Form

Nickel(II) chloride exists in an anhydrous yellow form and various hydrated forms, with the green hexahydrate (NiCl₂·6H₂O) being the most common. The structure of the hexahydrate consists of a central nickel(II) ion coordinated to four water molecules and two chloride ions in a trans configuration, with two additional water molecules present as water of crystallization within the crystal lattice. These coordinated and lattice water molecules play a crucial role in the dissolution process, as they can participate in hydrogen bonding with solvent molecules.

Solvent Polarity and Coordinating Ability

The polarity of the organic solvent is a primary determinant of its ability to dissolve NiCl₂·6H₂O. Polar protic solvents, such as alcohols, can engage in hydrogen bonding with the coordinated water molecules and chloride ions, facilitating the breakdown of the crystal lattice. Polar aprotic solvents, like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), possess high dipole moments and donor atoms (oxygen or nitrogen) that can effectively coordinate with the nickel(II) cation, displacing the water ligands and solvating the ions.

Lewis Acid-Base Interactions: A Key to Solubility

The nickel(II) ion in NiCl₂ is a Lewis acid, capable of accepting electron pairs from Lewis basic solvent molecules. The strength of this Lewis acid-base interaction is a powerful driving force for dissolution. Organic solvents with strong donor capabilities, such as DMSO and DMF, can form stable coordination complexes with the Ni²⁺ ion, significantly enhancing solubility. This interaction can be so pronounced that it leads to the formation of distinct solvated complexes. For instance, in DMF, nickel(II) chloride can form complexes like [Ni(DMF)₆]²⁺[NiCl₄]²⁻.

The following diagram illustrates the fundamental Lewis acid-base interaction that governs the dissolution of nickel(II) chloride in a donor solvent.

Caption: Lewis acid-base interaction driving dissolution.

Quantitative Solubility Data

Precise quantitative solubility data for NiCl₂·6H₂O in a wide array of organic solvents is not extensively compiled in a single source. However, available data from various sources are summarized below. It is important to note that solubility can be significantly affected by temperature and the presence of impurities, particularly water.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) | Reference(s) |

| Ethanol (absolute) | C₂H₅OH | 20 | 53.71 | |

| Dimethylformamide (DMF) | C₃H₇NO | 25 | 5 | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Ambient | 60 | |

| Qualitative Solubility | ||||

| Acetone | C₃H₆O | Ambient | Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Ambient | Soluble | |

| Ethylene Glycol | C₂H₆O₂ | Ambient | Soluble | |

| Methanol | CH₃OH | Ambient | Soluble |

Note: "Soluble" indicates that the source states solubility without providing a specific quantitative value.

The data clearly indicates that highly polar and coordinating solvents like ethanol and DMSO exhibit significant solubilizing power for nickel(II) chloride hexahydrate. The lower solubility in DMF compared to DMSO, despite both being polar aprotic solvents, may be attributed to the different steric and electronic properties of their donor oxygen atoms.

Experimental Protocol: Determination of Solubility

This section provides a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method. This method is considered a reliable approach for establishing equilibrium solubility.

Materials and Equipment

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), analytical grade

-

Organic solvent of interest, HPLC grade or equivalent purity

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or other suitable analytical instrument for concentration determination

-

Appropriate personal protective equipment (PPE)

Safety Precautions

Nickel(II) chloride hexahydrate is classified as toxic if swallowed or inhaled, a skin and respiratory sensitizer, and is suspected of causing genetic defects and cancer. Strict adherence to safety protocols is mandatory.

-

Handling: Always handle NiCl₂·6H₂O in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

-

Disposal: Dispose of all waste containing nickel(II) chloride according to local, state, and federal regulations. Do not discharge into drains or the environment.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Step-by-step workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of NiCl₂·6H₂O into a sealable container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that the solution reaches saturation.

-

Add a precisely known volume or mass of the organic solvent to the container.

-

Seal the container tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker set to the desired temperature.

-

Agitate the mixture at a constant speed for a period sufficient to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the container from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the container at a moderate speed.

-

Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a pre-conditioned syringe filter (0.45 µm) into a clean, dry container. This step is critical to remove any suspended microcrystals.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same organic solvent.

-

Determine the concentration of NiCl₂ in the diluted solutions using a pre-calibrated analytical method. UV-Vis spectrophotometry is a suitable technique, as Ni(II) complexes in organic solvents exhibit characteristic absorption bands. A calibration curve should be prepared using standard solutions of NiCl₂·6H₂O of known concentrations in the same solvent.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factors.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams of solute per 100 grams of solvent ( g/100 g) or moles of solute per liter of solution (mol/L).

-

Report the temperature at which the solubility was determined.

-

Conclusion: A Framework for Understanding and Application

The solubility of this compound in organic solvents is a multifaceted phenomenon governed by the interplay of the hydrate's structure, the solvent's properties, and the underlying principles of coordination chemistry and Lewis acid-base theory. While a comprehensive database of quantitative solubility data remains a subject for further research, the principles outlined in this guide provide a robust framework for predicting and understanding solubility behavior. For researchers and professionals in drug development and chemical synthesis, this knowledge is instrumental in solvent selection, reaction optimization, and the safe and effective handling of this versatile nickel salt. The provided experimental protocol offers a reliable method for generating precise solubility data tailored to specific research needs, ensuring both scientific rigor and operational safety.

References

- Chhonkar, N. S. (1964). Studies on Absorption Spectra of Ni++ Ion in NiCl2 in Different Organic Solvents. The Journal of Chemical Physics, 41(12), 3683-3686.

-

AIP Publishing. (n.d.). Studies on Absorption Spectra of Ni ++ Ion in NiCl 2 in Different Organic Solvents. The Journal of Chemical Physics. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nickel(II) chloride hexahydrate. Retrieved from [Link]

-

Guanghua Technology. (n.d.). Nickel(II) chloride hexahydrate. Retrieved from [Link]

-

SYNTHETIKA. (n.d.). Nickel (II) Chloride Hexahydrate - NiCl2 x 6H2O - [CAS: 7791-20-0] - 1000g. Retrieved from [Link]

-

Chemister.ru. (n.d.). nickel(II) chloride hexahydrate. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Nickel(II) complexes containing ONS donor ligands: Synthesis, characterization, crystal structure and catalytic application towa. Retrieved from [Link]

-

SYNTHETIKA. (n.d.). Nickel (II) Chloride Hexahydrate - NiCl2 x 6H2O - [CAS: 7791-20-0] - 100g. Retrieved from [Link]

-

National Technical Information Service. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

-

American Elements. (2019, January 15). Specification Sheet Nickel(II) Chloride Hexahydrate. Retrieved from [Link]

-

Vina chemistry Co., Ltd. (n.d.). Nickel(II) chloride NiCl2.6H2O 98%. Retrieved from [Link]

-

University of Mississippi eGrove. (n.d.). Synthesis and Characterization of Nickel(II) Coordination Complexes with Hydrotrispyrazolylborato and Dithiobenzoato Ligands. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Oxidative Dissolution of Metals in Organic Solvents. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Nickel(II) chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Complex Formation of Nickel(II) with Dimethyl Sulfoxide, Methanol, and Acetonitrile in TFSA−–based Ionic Liquid of [C2mim][TFSA]. Retrieved from [Link]

-

Loyola eCommons. (2018, July 3). A Series of 4- and 5-Coordinate Ni(II) Complexes: Synthesis, Characterization, Spectroscopic, and DFT Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Nickel(II) chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability constants of nickel(II)-nicotinamide complexes in aqueous-ethanol solutions. Retrieved from [Link]

-

Wikipedia. (n.d.). Nickel compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Background-subtracted UV-Vis spectra of (a) NiCl2-H2O system with salt.... Retrieved from [Link]

-

ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Chemkits.eu. (n.d.). Nickel(II) chloride hexahydrate, 99.0+%, 7791-20-0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

PubChem. (n.d.). Nickel chloride hexahydrate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Some Properties of NiCl2 · 6H2O Single Crystals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Formation of a nickel carbon dioxide adduct and its transformation mediated by a Lewis acid. Chemical Communications. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Consider the following observations. 1) NiCl2 readily dissolves in water to give a green solution. Retrieved from [Link]

An In-depth Technical Guide to the Molar Mass and Density of Nickel(II) Chloride Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is a compound of significant interest across various scientific disciplines, including chemical synthesis, electroplating, and as a reagent in numerous laboratory applications.[1][2] Its physical properties, such as molar mass and density, are fundamental parameters that dictate its behavior in chemical reactions, its formulation into solutions of precise concentrations, and its role in the development of new materials. This technical guide provides a comprehensive overview of the theoretical and experimental determination of the molar mass and density of Nickel(II) chloride hexahydrate, tailored for a scientific audience that demands precision and reproducibility.

Molar Mass of Nickel(II) Chloride Hexahydrate

The molar mass of a compound is a critical parameter for stoichiometric calculations, enabling the conversion between mass and moles. For a hydrated salt like Nickel(II) chloride hexahydrate, the molar mass includes the mass of the anhydrous salt and the water of hydration.

Theoretical Molar Mass

The theoretical molar mass of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) is calculated by summing the atomic masses of its constituent atoms.[3][4] The chemical formula indicates that each mole of the compound contains one mole of nickel (Ni), two moles of chlorine (Cl), twelve moles of hydrogen (H), and six moles of oxygen (O).

To calculate the molar mass, the following atomic masses are used:

-

Nickel (Ni): 58.693 g/mol

-

Chlorine (Cl): 35.453 g/mol

-

Hydrogen (H): 1.008 g/mol

-

Oxygen (O): 15.999 g/mol [3]